molecular formula C9H4BrF3N2O2 B2557210 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1781028-01-0

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No. B2557210
CAS RN: 1781028-01-0
M. Wt: 309.042
InChI Key: ZBXHCNPJYRBIJY-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C9H4BrF3N2O2 and a molecular weight of 309.04 . The compound’s IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation: C1=CC2=C(N=C(N2C=C1C(=O)O)C(F)(F)F)Br .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.96±0.1 g/cm3 .

Scientific Research Applications

Automated Continuous Flow Synthesis

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid plays a role in the automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. This method represents a significant advance over traditional in-flask methods for producing imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors (Herath, Dahl, & Cosford, 2010).

Transition-Metal-Free Trifluoromethylation

A transition-metal-free, visible-light-induced trifluoromethylation method has been developed for imidazo[1,2-a]pyridines, where this compound derivatives can be efficiently obtained by direct regioselective functionalization (Zhou, Xu, & Zhang, 2019).

Novel Synthesis Approach

An efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, using reactions with acyl chlorides followed by treatment with trifluoroacetic anhydride, leading to high yields of this compound (Tverdiy et al., 2016).

Corrosion Inhibition Studies

Studies have evaluated the inhibition performance of imidazo[4,5-b] pyridine derivatives, including this compound, against mild steel corrosion. The results show high inhibition performance, indicating potential applications in corrosion science (Saady et al., 2021).

Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

A new method for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives, which involves this compound, has been developed using microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation (Koubachi et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, wearing protective gloves, and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O2/c10-6-5-2-1-4(7(16)17)3-15(5)8(14-6)9(11,12)13/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHCNPJYRBIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1C(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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